TAS-114 is a first-in-class oral deoxyuridine triphosphatase (dUTPase) inhibitor, which acts as a modulator of the pyrimidine nucleotide metabolic pathway. dUTPase may protect cancer cells from aberrant base mediated cytotoxicity during thymidylate synthase (TS) inhibition, and its overexpression is associated with resistance to TS inhibitors.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
SMAD3 is a receptor-regulated intracellular protein that functions downstream of TGF-β and activin receptors and mediates their signaling, playing a role in cell proliferation, differentiation, apoptosis and formation of extracellular matrix. SMAD3 Inhibitor, SIS3 selectively inhibits TGF-β and activin signaling by suppressing Smad3 phosphorylation (IC50 = 3 µM) without affecting the MAPK/p38, ERK, or PI3-kinase signaling pathways. It has been shown to reduce TGF-β1-induced type 1 procollagen expression and myofibroblast differentiation in normal dermal fibroblasts as well as scleroderma fibroblasts. SMAD3 Inhibitor, SIS3 selectively inhibits TGF-β and activin. It has been shown to reduce TGF-β1-induced type 1 procollagen expression and myofibroblast differentiation in normal dermal fibroblasts as well as scleroderma fibroblasts. SMAD3 is a receptor-regulated intracellular protein that functions downstream of TGF-β and activin receptors and mediates their signaling, playing a role in cell proliferation, differentiation, apoptosis and formation of extracellular matrix. Smad3 Inhibitor, SIS3 is a cell-permeable pyrrolopyridine compound that selectively inhibits TGF-β1-dependent Smad3 phosphorylation and Smad3-mediated cellular signaling with no effect on Smad2, p38 MAPK, ERK, or PI 3-K signaling. It has been shown to reduce TGF-β1-induced type 1 procollagen expression and myofibroblast differentiation in normal dermal fibroblasts as well as scleroderma fibroblasts.
New inhibitor for TGF-ss1/ALK-5, phosphorylation Smad3
SIS3 HCl, a new inhibitor specific for Smad3, inhibits TGFb and activin signals by suppressing Smad3 phosphorylation but does not affect MAPK/p38, ERK, or PI3-kinase pathway signaling pathways.
Biochemical/physiological effects of SIS3
Sugar insensitive 3(SIS3) promotes drug-induced apoptosis. It reduces ABCB1 & ABCG2 expression in cancerous cells.
This contributes to chemotherapy.SIS3 is a novel inhibitor of TGF-b1/ALK-5 phosphorylation Smad3 is a Potent and selective inhibitor of Smad3.
Selectively inhibits TGF beta 1/ALK5-induced Smad3 Phosphorylation. TGF-beta1 inhibits type 1 procollagen expression at transcriptional levels via Smad3-binding sites.
SIS3 HCl does not affect Smad2, p38, and MAPK signaling.
Mechanism of action of SIS3 HCl
SIS3 chloride is a specific inhibitor for Smad3 phosphorylation by inhibiting the effects of TGF-b1. SIS3 hydrochloride suppresses type I collagen up-regulation. SIS3 chloride also inhibits the activation of Smad-responsive p3TP promoter constructs. SIS3-hydrochloride reduces DNA binding to Smad3, while pretreatment with SIS3-hydrochloride decreases DNA binding by 50%. SIS3 hydrochloride also inhibits the interaction of Smad3 with Smad4 in those who are infected. SIS3 Hydrochloride can also be used to restore myofibroblast differentiation in scleroderma fibroblasts by reducing the expression of a-SMA.
Smad3 mediates activin and TGF-b signaling by acting downstream. SIS3 suppresses Smad3 phosphorylation. This inhibits TGFb and activin signaling independently of the MAPK and ERK pathways.
Uses of SIS3 HCl
SIS3HCL is a potent and selective Smad3 inhibitor. It inhibits the transforming-growth factor (TGF), which induces phosphorylation of Smad3 in TGF-b1. Also, it interacts with Smad3 in TGF-b2. It also inhibits TGFb1-induced myofibroblast division of dermal fibroblasts and TGFb2-induced endothelial cell proliferation in iPSCs (1.2).
The sugar-sensitive 3 (SIS3) has been used in various cells to inhibit smad3 induction.
SIS17 is a potent and selective HDAC 11 inhibitor with an IC50 value of 0.83 μM. SIS17, is active in cells and inhibited the demyristoylation of a known HDAC11 substrate, serine hydroxymethyl transferase 2, without inhibiting other HDACs.
Sisomicin is a broad-spectrum aminoglycoside antibiotic originally isolated from M. inyoensis. It is active against Gram-positive and Gram-negative bacteria including B. subtilis, S. aureus, E. coli, and P. aeruginosa among others (MICs = 0.01-0.75 µg/ml) but is less active against P. multocida and V. coli (MICs = 7.5 and 2.4 µg/ml, respectively). Sisomicin is protective against Gram-positive and Gram-negative bacterial infections in mice with 50% protective dose (PD50s) values ranging from 0.5 to 6 mg/kg. Sisomicin is a broad-spectrum aminoglycoside antibiotic isolated from Micromonospora inyoensis. Sisomicin is strucurally similar to gentamicin but has a unique unsaturated diamino sugar. Of the aminoglycoside antibiotics, sisomicin has the greatest activity against gram-positive bacteria. Sisomicin has been used in trials studying the treatment of Pyoderma. Sisomycin is an amino cyclitol glycoside, an aminoglycoside antibiotic, a beta-L-arabinoside and a monosaccharide derivative.